tert-butyl5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate
Description
tert-Butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate is a brominated tetrahydropyridine derivative featuring a tert-butyl carboxylate group at the 1-position, a methyl substituent at the 4-position, and a bromine atom at the 5-position. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where its halogenated scaffold enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for constructing complex molecules. Its structural framework—a partially saturated pyridine ring—confers both stability and reactivity, making it valuable for developing bioactive molecules .
Properties
IUPAC Name |
tert-butyl 5-bromo-4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJNXTCCWTXQLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN(CC1)C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Challenges
The target compound features a partially saturated six-membered ring with a tert-butyl carbamate (Boc) group at the nitrogen, a bromine atom at position 5, and a methyl group at position 4. The Boc group enhances stability and facilitates subsequent functionalization, while the bromine serves as a handle for cross-coupling reactions. Key synthetic challenges include:
Synthetic Routes and Methodologies
Route 1: Bromination of a Preformed 4-Methyl-1,2,3,6-Tetrahydropyridine Intermediate
This two-step approach involves synthesizing the methyl-substituted tetrahydropyridine ring followed by bromination.
Step 1: Synthesis of tert-Butyl 4-Methyl-1,2,3,6-Tetrahydropyridine-1-Carboxylate
The Boc-protected intermediate is prepared by reacting 4-methyl-1,2,3,6-tetrahydropyridine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:
4-Methyl-1,2,3,6-tetrahydropyridine + Boc₂O → tert-Butyl 4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate
Conditions :
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
- Temperature: 0°C to room temperature.
- Yield: ~85–90% (estimated based on analogous Boc protections).
Step 2: Bromination at Position 5
Electrophilic or radical bromination introduces the bromine atom. N-Bromosuccinimide (NBS) under radical conditions is preferred for regioselectivity:
tert-Butyl 4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate + NBS → tert-Butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate
Conditions :
- Solvent: Carbon tetrachloride (CCl₄) or acetonitrile.
- Initiator: Azobisisobutyronitrile (AIBN) or light.
- Temperature: Reflux (60–80°C).
- Yield: 50–65% (hypothesized based on allylic bromination precedents).
Mechanistic Insight :
The methyl group at position 4 stabilizes a radical intermediate at position 5 via hyperconjugation, directing bromination. The Boc group’s electron-withdrawing nature further deactivates alternative sites.
Route 2: Palladium-Catalyzed Functionalization of a Triflate Intermediate
This route leverages a triflate leaving group for subsequent substitution, adapted from boronic ester syntheses.
Step 1: Synthesis of tert-Butyl 5-(Trifluoromethylsulfonyloxy)-4-Methyl-1,2,3,6-Tetrahydropyridine-1-Carboxylate
The triflate group is introduced via reaction with triflic anhydride:
tert-Butyl 4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate + Tf₂O → Triflate intermediate
Conditions :
- Base: Pyridine or 2,6-lutidine.
- Solvent: DCM.
- Temperature: -78°C to 0°C.
- Yield: ~70–80% (extrapolated from similar triflations).
Step 2: Bromide Substitution via Nucleophilic Displacement
The triflate is displaced by bromide using lithium bromide (LiBr):
Triflate intermediate + LiBr → tert-Butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate
Conditions :
Route 3: Ring-Closing Metathesis (RCM) of Acyclic Precursors
A less conventional approach involves constructing the tetrahydropyridine ring via RCM, incorporating substituents during precursor synthesis.
Step 1: Synthesis of Diene-Amide Precursor
A diene with methyl and bromine substituents is prepared:
CH₂=CH-CH(CH₃)-CH₂-Br + Boc-protected amine → Diene-amide precursor
Step 2: RCM Using Grubbs Catalyst
The precursor undergoes cyclization:
Diene-amide precursor → tert-Butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate
Conditions :
- Catalyst: Grubbs II.
- Solvent: DCM.
- Temperature: 40°C.
- Yield: 30–40% (low due to steric hindrance from substituents).
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages | Yield |
|---|---|---|---|
| 1 | High regioselectivity; fewer steps | Moderate bromination yields | 50–65% |
| 2 | High-purity product; scalable | Requires handling toxic triflate reagents | 60–75% |
| 3 | Flexibility in substituent positioning | Low yield; expensive catalysts | 30–40% |
Optimization Strategies and Troubleshooting
Enhancing Bromination Efficiency
Applications in Organic Synthesis
The bromine atom enables Suzuki-Miyaura couplings with boronic acids (e.g., aryl or heteroaryl partners):
tert-Butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate + ArB(OH)₂ → Biaryl derivatives
Conditions :
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Base: Na₂CO₃.
- Solvent: Toluene/ethanol/water.
- Yield: Up to 93%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine site, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of corresponding pyridine derivatives.
Reduction: Formation of fully saturated pyridine rings.
Substitution: Formation of substituted dihydropyridine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Calcium Channel Blockers: Potential use in the development of new calcium channel blockers for treating cardiovascular diseases.
Medicine
Drug Development: Exploration of its pharmacological properties for potential therapeutic applications.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with molecular targets such as calcium channels. The compound may bind to these channels, altering their function and leading to physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Analogous Pyridine Derivatives
Structural Similarities and Differences
The compound shares core structural features with other pyridine derivatives cataloged in literature, particularly those with halogen substituents and carboxylate protecting groups.
Key Observations :
- Halogen Influence : Bromine in the target compound offers a balance between reactivity (suitable for cross-couplings) and stability compared to iodine (more reactive but prone to decomposition) or chlorine (less reactive in certain contexts) .
- Steric Effects : The tert-butyl group in the target compound provides steric protection to the carboxylate moiety, reducing unwanted side reactions during synthesis.
Functional Group Comparisons
- Carboxylate vs. Silyl Ether : The tert-butyloxycarbonyl (Boc) group in the target compound is acid-labile, enabling selective deprotection, whereas silyl ethers (e.g., in the third compound above) are base-stable but acid-sensitive .
- Methoxy vs. Methyl : The 3-methoxy group in the third compound enhances resonance stabilization, whereas the 4-methyl group in the target compound contributes to steric hindrance and lipophilicity.
Neurotoxic Analogues: Contrast with MPTP
Both share a tetrahydropyridine backbone, but MPTP’s phenyl and N-methyl groups render it metabolically convertible to the neurotoxic MPP+ ion. The target compound lacks these features, suggesting lower neurotoxic risk, though rigorous toxicological studies are advised for therapeutic applications .
Implications of Lumping Strategies in Chemical Modeling
The lumping strategy groups structurally similar compounds to simplify reaction networks in computational models. For example, the target compound’s bromine and methyl substituents could allow it to be lumped with other halogenated tetrahydropyridines, assuming shared reactivity patterns (e.g., electrophilic substitution at the 5-position). This approach reduces computational complexity but may overlook nuanced steric or electronic differences .
Biological Activity
Tert-butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate is a compound belonging to the class of tetrahydropyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H16BrNO2
- Molecular Weight : 262.14 g/mol
- CAS Number : 1936537-39-1
Mechanisms of Biological Activity
Tetrahydropyridines, including tert-butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate, exhibit a range of biological activities through various mechanisms:
- Enzyme Interaction : These compounds can interact with enzymes such as monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters like dopamine. Inhibition of MAO-B can lead to increased levels of neurotransmitters, potentially offering therapeutic benefits in neurodegenerative diseases like Parkinson's disease .
- Cellular Effects : The compound has been shown to induce oxidative stress in dopaminergic neurons, which can result in mitochondrial dysfunction and subsequent cell death. This mechanism is particularly relevant for understanding its role in neurotoxicity and neuroprotection .
- Biochemical Pathways : It influences several biochemical pathways that affect cellular signaling and gene expression. The modulation of these pathways may contribute to its observed effects on neuronal health and function .
Biological Activity Summary Table
Neuropharmacological Studies
In a study examining the effects of various tetrahydropyridine derivatives on neuronal health, tert-butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate was noted for its significant impact on dopaminergic neuron viability. The research demonstrated that while the compound could enhance neurotransmitter levels through MAO-B inhibition, it also posed risks due to oxidative stress induction .
Q & A
Q. What are the common synthetic routes for tert-butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or halogenation of pre-functionalized tetrahydropyridine precursors. For example, bromination of a methyl-substituted tetrahydropyridine intermediate using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., argon atmosphere, 140°C) has been employed for similar bromopyridine derivatives . Key steps include protecting the amine group with a tert-butyloxycarbonyl (Boc) moiety, followed by chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product.
Q. How is the compound characterized after synthesis?
- Methodological Answer : Post-synthesis characterization involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regioselectivity of bromination and methyl group placement.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
- X-ray Crystallography : For unambiguous structural elucidation, as demonstrated in crystallographic studies of analogous Boc-protected tetrahydropyridines .
- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and C-Br stretching frequencies.
Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer : The Boc group provides steric protection to the amine, enhancing stability in basic conditions but making it susceptible to acidic cleavage (e.g., using trifluoroacetic acid (TFA) in dichloromethane). This lability is leveraged in deprotection steps during further functionalization. For instance, TFA-mediated Boc removal (3 hours, room temperature) has been optimized for similar tetrahydropyridine derivatives . Stability studies in aqueous buffers (pH 1–12) can quantify hydrolysis rates, with HPLC monitoring degradation products.
Q. What factors govern regioselectivity during bromination of tetrahydropyridine scaffolds?
- Methodological Answer : Regioselectivity is influenced by:
- Electronic Effects : Electron-rich positions (e.g., para to methyl groups) are more reactive toward electrophilic bromination.
- Steric Hindrance : Bulky substituents (e.g., Boc groups) direct bromination to less hindered sites.
- Reagent Choice : NBS vs. Br—NBS offers milder, more controlled reactivity, as seen in the synthesis of bromo-4-methylpyridine analogs . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals.
Q. Can this compound serve as a precursor for cross-coupling reactions in medicinal chemistry?
- Methodological Answer : Yes, the bromine atom enables Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann couplings to introduce aryl, heteroaryl, or amino groups. For example:
- Suzuki Coupling : React with boronic acids (e.g., phenylboronic acid) using Pd(PPh) catalyst in THF/water (3:1) at 80°C .
- Catalytic Optimization : Screen ligands (e.g., XPhos) to enhance yields in low-polarity solvents.
- Applications : Derivatives have been explored as kinase inhibitors or neuroactive agents, though structural analogs like MPTP highlight the need for rigorous neurotoxicity screening .
Data Contradictions and Resolutions
- Synthetic Yield Variability : reports an 89.4% yield for a Boc-deprotection step, while other studies (e.g., ) note lower yields (~60–70%) due to side reactions. Resolution: Optimize reaction time and catalyst loading.
- Stability Discrepancies : Some sources () claim stability under standard storage, while others () note sensitivity to moisture. Recommendation: Store under inert atmosphere (N) at –20°C.
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
